molecular formula C12H11BrN2O2 B7967800 [3-(3-Bromo-phenyl)-5-methyl-pyrazol-1-yl]-acetic acid

[3-(3-Bromo-phenyl)-5-methyl-pyrazol-1-yl]-acetic acid

Cat. No.: B7967800
M. Wt: 295.13 g/mol
InChI Key: IAEKXOGZPMKBLQ-UHFFFAOYSA-N
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Description

[3-(3-Bromo-phenyl)-5-methyl-pyrazol-1-yl]-acetic acid: is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a bromophenyl group and a methyl group attached to a pyrazole ring, which is further connected to an acetic acid moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(3-Bromo-phenyl)-5-methyl-pyrazol-1-yl]-acetic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 3-bromoacetophenone and methylhydrazine can be used as starting materials.

    Acetic Acid Attachment: The pyrazole derivative is then reacted with chloroacetic acid under basic conditions to introduce the acetic acid moiety.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the bromophenyl group.

    Condensation Reactions: The acetic acid moiety can engage in condensation reactions with amines or alcohols to form amides or esters.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under reflux conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products:

    Substitution Products: Various substituted pyrazole derivatives.

    Oxidation Products: Oxidized forms of the pyrazole ring or bromophenyl group.

    Condensation Products: Amides or esters formed from the acetic acid moiety.

Scientific Research Applications

Chemistry:

    Synthesis of Heterocyclic Compounds: The compound serves as a building block for the synthesis of more complex heterocyclic systems.

    Catalysis: It can be used as a ligand in catalytic reactions.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Antimicrobial Activity:

Medicine:

    Drug Development: The compound’s structure can be modified to develop new pharmaceuticals with improved efficacy and reduced side effects.

Industry:

    Material Science: It can be used in the synthesis of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of [3-(3-Bromo-phenyl)-5-methyl-pyrazol-1-yl]-acetic acid involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group and the pyrazole ring play crucial roles in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The acetic acid moiety may also contribute to the compound’s solubility and bioavailability.

Comparison with Similar Compounds

    [3-(4-Bromophenyl)-5-methyl-pyrazol-1-yl]-acetic acid: Similar structure but with the bromine atom at a different position on the phenyl ring.

    [3-(3-Bromo-phenyl)-5-ethyl-pyrazol-1-yl]-acetic acid: Similar structure but with an ethyl group instead of a methyl group on the pyrazole ring.

Uniqueness:

  • The specific positioning of the bromine atom and the methyl group in [3-(3-Bromo-phenyl)-5-methyl-pyrazol-1-yl]-acetic acid provides unique chemical properties and reactivity.
  • The compound’s ability to undergo various chemical reactions and its potential applications in multiple fields make it a valuable subject for research and development.

Properties

IUPAC Name

2-[3-(3-bromophenyl)-5-methylpyrazol-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2/c1-8-5-11(14-15(8)7-12(16)17)9-3-2-4-10(13)6-9/h2-6H,7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAEKXOGZPMKBLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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